molecular formula C21H20N4S B12941106 9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine CAS No. 920503-51-1

9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine

Cat. No.: B12941106
CAS No.: 920503-51-1
M. Wt: 360.5 g/mol
InChI Key: RUBLTPBKGPANSX-UHFFFAOYSA-N
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Description

  • Starting material: 9-benzyl-6-chloropurine
  • Reagent: 2-(benzylthio)ethylamine
  • Solvent: DMF
  • Base: Sodium hydride
  • Reaction: Nucleophilic substitution to form 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and benzylthioethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

  • Step 1: Synthesis of the Purine Core

    • Starting material: 6-chloropurine
    • Reagent: Benzyl bromide
    • Solvent: DMF
    • Base: Sodium hydride
    • Reaction: Nucleophilic substitution to form 9-benzyl-6-chloropurine

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The benzylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylthioethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-(benzylthio)-2-methyl-9H-purine
  • 9-Benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydro-9H-purine

Uniqueness

Compared to similar compounds, 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine is unique due to the presence of the benzylthioethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

920503-51-1

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

9-benzyl-6-(2-benzylsulfanylethyl)purine

InChI

InChI=1S/C21H20N4S/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2

InChI Key

RUBLTPBKGPANSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4

Origin of Product

United States

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